N-(5-bromopyridin-2-yl)-3-(5-bromopyridin-2-yl)iminoisoindol-1-amine
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Overview
Description
N-(5-Bromopyridin-2-yl)-1-((5-bromopyridin-2-yl)imino)-1H-isoindol-3-amine is a complex organic compound that features a unique structure incorporating bromopyridine and isoindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromopyridin-2-yl)-1-((5-bromopyridin-2-yl)imino)-1H-isoindol-3-amine typically involves multi-step organic reactions. One common approach is the condensation of 5-bromopyridine-2-amine with isoindoline derivatives under controlled conditions. The reaction may require the use of catalysts, such as palladium complexes, and solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-Bromopyridin-2-yl)-1-((5-bromopyridin-2-yl)imino)-1H-isoindol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols .
Scientific Research Applications
N-(5-Bromopyridin-2-yl)-1-((5-bromopyridin-2-yl)imino)-1H-isoindol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(5-Bromopyridin-2-yl)-1-((5-bromopyridin-2-yl)imino)-1H-isoindol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Bromo-2-pyridinyl)acetohydrazide
- N-(5-Bromo-2-pyridinyl)-2-(2-methylphenoxy)acetamide
- 4-(5-Bromopyrimidin-2-yl)morpholine
Uniqueness
N-(5-Bromopyridin-2-yl)-1-((5-bromopyridin-2-yl)imino)-1H-isoindol-3-amine is unique due to its dual bromopyridine and isoindole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
61702-11-2 |
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Molecular Formula |
C18H11Br2N5 |
Molecular Weight |
457.1 g/mol |
IUPAC Name |
N-(5-bromopyridin-2-yl)-3-(5-bromopyridin-2-yl)iminoisoindol-1-amine |
InChI |
InChI=1S/C18H11Br2N5/c19-11-5-7-15(21-9-11)23-17-13-3-1-2-4-14(13)18(25-17)24-16-8-6-12(20)10-22-16/h1-10H,(H,21,22,23,24,25) |
InChI Key |
ZNSXSXFUKKWPMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC2=NC3=NC=C(C=C3)Br)NC4=NC=C(C=C4)Br |
Origin of Product |
United States |
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